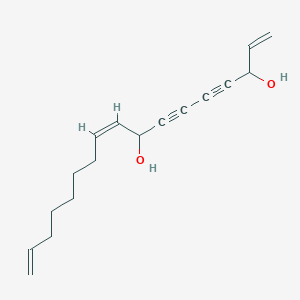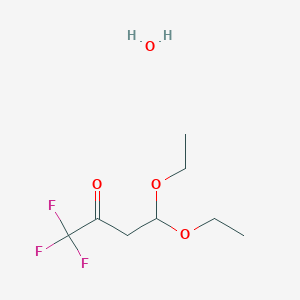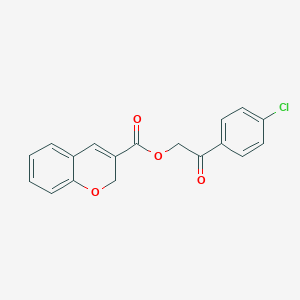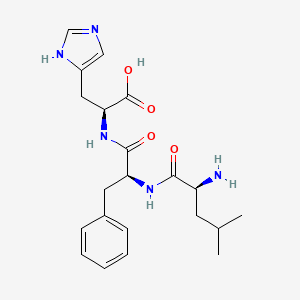
2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its stability and versatility, making it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures . Another approach involves the reaction of benzimidazole with 2,6-dichloropyridine under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions. Typical conditions involve the use of solvents such as DMSO, elevated temperatures, and bases like KOH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the compound.
科学的研究の応用
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
作用機序
The mechanism by which 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the activity of metalloproteins and metalloenzymes, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes, which can be used to modulate the activity of target molecules in biological systems .
類似化合物との比較
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole groups but differs in the core structure.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): A derivative with different substituents on the benzimidazole rings
Uniqueness
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both benzimidazole groups and a hydroxyl group on the pyridine ring, which enhances its ability to form stable complexes and participate in a variety of chemical reactions. This combination of functional groups makes it particularly versatile in scientific research and industrial applications .
特性
CAS番号 |
157724-20-4 |
|---|---|
分子式 |
C19H13N5O |
分子量 |
327.3 g/mol |
IUPAC名 |
2,6-bis(1H-benzimidazol-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C19H13N5O/c25-11-9-16(18-21-12-5-1-2-6-13(12)22-18)20-17(10-11)19-23-14-7-3-4-8-15(14)24-19/h1-10H,(H,20,25)(H,21,22)(H,23,24) |
InChIキー |
HAIZALONQYEDOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)


![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)

![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)
